Spectroscopic data of 4-(Piperazine-1-carbonyl)-benzoic acid
Spectroscopic data of 4-(Piperazine-1-carbonyl)-benzoic acid
An In-depth Technical Guide to the Spectroscopic Profile of 4-(Piperazine-1-carbonyl)-benzoic acid
Authored by: A Senior Application Scientist
Introduction
4-(Piperazine-1-carbonyl)-benzoic acid is a bifunctional organic molecule that incorporates a rigid benzoic acid scaffold and a flexible piperazine ring linked by an amide bond. Its structure is of significant interest to researchers in medicinal chemistry and materials science, where the distinct properties of the aromatic carboxylic acid and the piperazine amine offer opportunities for diverse molecular interactions and further chemical modifications. The benzoic acid moiety provides a site for salt formation or esterification, while the secondary amine in the piperazine ring is a key site for derivatization, making this compound a versatile building block in drug discovery and polymer chemistry.[1][2][3][4][5][6]
A comprehensive understanding of the spectroscopic characteristics of 4-(Piperazine-1-carbonyl)-benzoic acid is fundamental for its unambiguous identification, purity assessment, and for studying its interactions in various chemical and biological systems. This guide provides a detailed analysis of its expected spectroscopic signature using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The interpretation of the spectral data is grounded in the established principles of spectroscopic analysis of benzoic acid and piperazine derivatives.[7][8][9][10]
Molecular Structure and Spectroscopic Implications
The molecular structure of 4-(Piperazine-1-carbonyl)-benzoic acid dictates its spectroscopic properties. The molecule can be dissected into three key components: the para-substituted benzene ring, the carboxylic acid group, and the piperazine-1-carbonyl (amide) group. The electronic interplay between these groups, such as the electron-withdrawing nature of the carbonyl groups and the potential for hydrogen bonding, will be reflected in the spectral data.
Caption: Molecular structure of 4-(Piperazine-1-carbonyl)-benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[8]
¹H NMR Spectroscopy
The proton NMR spectrum of 4-(Piperazine-1-carbonyl)-benzoic acid is expected to show distinct signals for the aromatic protons, the piperazine protons, and the acidic proton of the carboxylic acid. The exact chemical shifts can be influenced by the solvent used.
Expected ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| ~8.0 | Doublet | 2H | Ar-H | Protons on the benzene ring ortho to the carboxylic acid group. |
| ~7.5 | Doublet | 2H | Ar-H | Protons on the benzene ring ortho to the amide group. |
| ~3.6 | Multiplet (broad) | 4H | Piperazine -CH₂- | Protons on the piperazine ring adjacent to the amide nitrogen. |
| ~2.8 | Multiplet (broad) | 4H | Piperazine -CH₂- | Protons on the piperazine ring adjacent to the secondary amine. |
| ~2.5 | Singlet (broad) | 1H | -NH- | The proton of the secondary amine in the piperazine ring. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. Due to the symmetry of the para-substituted benzene ring, only four signals are expected for the aromatic carbons.
Expected ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167.0 | -COOH | Carbonyl carbon of the carboxylic acid. |
| ~165.5 | -C(O)N- | Carbonyl carbon of the amide. |
| ~142.0 | Ar-C | Quaternary aromatic carbon attached to the amide group. |
| ~133.0 | Ar-C | Quaternary aromatic carbon attached to the carboxylic acid group. |
| ~129.5 | Ar-CH | Aromatic carbons ortho to the carboxylic acid group. |
| ~127.0 | Ar-CH | Aromatic carbons ortho to the amide group. |
| ~48.0 | Piperazine -CH₂- | Carbons adjacent to the amide nitrogen. |
| ~45.0 | Piperazine -CH₂- | Carbons adjacent to the secondary amine. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid |
| ~3300 | Medium | N-H stretch | Secondary Amine (Piperazine) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 2950 - 2850 | Medium | C-H stretch | Aliphatic (Piperazine) |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| ~1630 | Strong | C=O stretch | Amide (Amide I band) |
| 1600 - 1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1300 | Strong | C-O stretch | Carboxylic Acid |
| ~1250 | Strong | C-N stretch | Amide/Amine |
The broad O-H stretch of the carboxylic acid is a hallmark of this functional group and is due to strong hydrogen bonding.[11] The two distinct carbonyl peaks for the carboxylic acid and the amide are also key identifying features.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[8] For 4-(Piperazine-1-carbonyl)-benzoic acid, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (C₁₂H₁₄N₂O₃, MW = 234.25).[1][2][4]
Expected Fragmentation Pattern
The molecule is expected to fragment at the amide bond and within the piperazine ring.
Caption: Proposed key fragmentation pathways in Mass Spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 4-(Piperazine-1-carbonyl)-benzoic acid, the absorption is dominated by the π → π* transitions of the benzene ring. The presence of the carbonyl and amide substituents will cause a bathochromic (red) shift compared to unsubstituted benzene. One would expect to see strong absorption bands in the UV region, likely between 200 and 300 nm. The exact λ_max will depend on the solvent polarity.[12]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 4-(Piperazine-1-carbonyl)-benzoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is sufficiently volatile or after derivatization.[8][13]
-
Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Conclusion
The spectroscopic profile of 4-(Piperazine-1-carbonyl)-benzoic acid is well-defined by the combination of its constituent functional groups. NMR spectroscopy provides a detailed map of the proton and carbon skeleton, IR spectroscopy confirms the presence of the carboxylic acid, amide, and piperazine moieties, mass spectrometry verifies the molecular weight and provides structural information through fragmentation, and UV-Vis spectroscopy characterizes the electronic properties of the aromatic system. This comprehensive spectroscopic guide serves as a valuable resource for the identification and characterization of this important chemical building block in research and development settings.
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